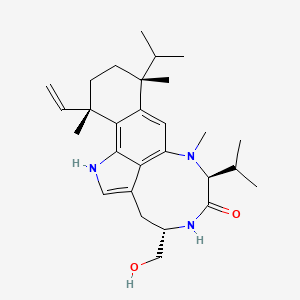

![molecular formula C22H43N5O13 B1210893 3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate CAS No. 77987-52-1](/img/structure/B1210893.png)

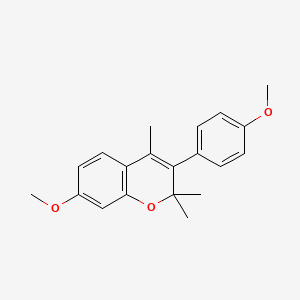

3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

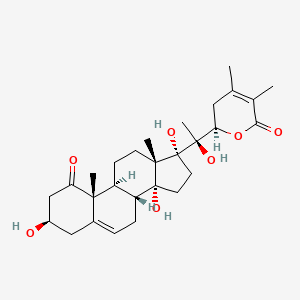

3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate, commonly referred to as kanamycin A, is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It was first isolated in 1957 by Hamao Umezawa and has been used to treat severe bacterial infections and tuberculosis . Kanamycin A works by inhibiting protein synthesis in bacteria, making it effective against a wide range of bacterial pathogens .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Kanamycin A is primarily produced through fermentation of Streptomyces kanamyceticus. The fermentation broth is then subjected to various purification processes to isolate kanamycin A . The synthetic route involves the conversion of kanamycin B to kanamycin A, catalyzed by the enzymes KanJ and KanK .

Industrial Production Methods: Industrial production of kanamycin A involves large-scale fermentation followed by extraction and purification. The fermentation process is optimized to maximize the yield of kanamycin A while minimizing byproducts . High-performance liquid chromatography (HPLC) and other chromatographic techniques are used to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Kanamycin A undergoes various chemical reactions, including acetylation, phosphorylation, and glycosylation . These reactions are often catalyzed by aminoglycoside-modifying enzymes, which can alter the antibiotic’s activity .

Common Reagents and Conditions: Common reagents used in the chemical modification of kanamycin A include acylating agents, phosphorylating agents, and glycosyl donors . The reactions typically occur under mild conditions to preserve the integrity of the antibiotic .

Major Products Formed: The major products formed from the chemical reactions of kanamycin A include acetylated, phosphorylated, and glycosylated derivatives . These derivatives can have altered antibacterial activity and resistance profiles .

Applications De Recherche Scientifique

Kanamycin A has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of new antibiotics . In biology, kanamycin A is used to study bacterial protein synthesis and resistance mechanisms . In medicine, it is used to treat severe bacterial infections, particularly those caused by multidrug-resistant bacteria . In industry, kanamycin A is used in the production of veterinary medicines and as a growth promoter in animal feed .

Mécanisme D'action

Kanamycin A exerts its effects by binding to the 30S subunit of the bacterial ribosome . This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA and leading to the incorporation of incorrect amino acids into the growing peptide chain . This results in the production of nonfunctional proteins, ultimately leading to bacterial cell death .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to kanamycin A include other aminoglycosides such as gentamicin, tobramycin, and amikacin . These antibiotics share a similar mechanism of action and are used to treat similar types of bacterial infections .

Uniqueness: Kanamycin A is unique in its ability to overcome certain resistance mechanisms that affect other aminoglycosides . For example, kanamycin A is less susceptible to modification by aminoglycoside-modifying enzymes, making it effective against bacteria that have developed resistance to other aminoglycosides .

Propriétés

Numéro CAS |

77987-52-1 |

|---|---|

Formule moléculaire |

C22H43N5O13 |

Poids moléculaire |

585.6 g/mol |

Nom IUPAC |

3-aminopropyl N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]carbamate |

InChI |

InChI=1S/C22H43N5O13/c23-2-1-3-36-22(35)27-8-4-7(25)18(39-21-16(33)15(32)13(30)9(5-24)37-21)17(34)19(8)40-20-14(31)11(26)12(29)10(6-28)38-20/h7-21,28-34H,1-6,23-26H2,(H,27,35)/t7-,8+,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,20+,21-/m0/s1 |

Clé InChI |

ROQXNMABMHKEAF-CSZWFTGISA-N |

SMILES |

C1C(C(C(C(C1NC(=O)OCCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

SMILES isomérique |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)OCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |

SMILES canonique |

C1C(C(C(C(C1NC(=O)OCCCN)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |

Synonymes |

1-N-(3-aminopropoxycarbonyl)kanamycin A APC kanamycin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE](/img/structure/B1210817.png)

![3-Amino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1210819.png)